molecular formula C16H16O3 B13867666 2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid

2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid

Cat. No.: B13867666
M. Wt: 256.30 g/mol
InChI Key: QMBKUYCJIKJILP-UHFFFAOYSA-N
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Description

2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid is an organic compound that belongs to the class of phenylacetic acids. This compound is characterized by the presence of a phenyl ring substituted with a methyl group and a phenylmethoxy group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid can be achieved through several synthetic routes. One common method involves the multicomponent condensation of 5-hydroxy-4,7-dimethyl-2H-chromen-2-one, 4-methoxyphenylglyoxal, and Meldrum’s acid . This reaction proceeds in two steps: the initial interaction of starting materials in acetonitrile (MeCN) and the final formation of the furylacetic acid moiety in acidic media .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of organic synthesis, such as the use of multicomponent reactions and the selection of appropriate reagents and catalysts, can be applied to scale up the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The phenyl ring allows for electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like nitric acid (HNO₃) for nitration, bromine (Br₂) for bromination, and sulfuric acid (H₂SO₄) for sulfonation are typically employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are still ongoing, and more research is needed to fully understand its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methyl-4-phenylmethoxyphenyl)acetic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research applications and potential therapeutic uses.

Properties

Molecular Formula

C16H16O3

Molecular Weight

256.30 g/mol

IUPAC Name

2-(2-methyl-4-phenylmethoxyphenyl)acetic acid

InChI

InChI=1S/C16H16O3/c1-12-9-15(8-7-14(12)10-16(17)18)19-11-13-5-3-2-4-6-13/h2-9H,10-11H2,1H3,(H,17,18)

InChI Key

QMBKUYCJIKJILP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=CC=CC=C2)CC(=O)O

Origin of Product

United States

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